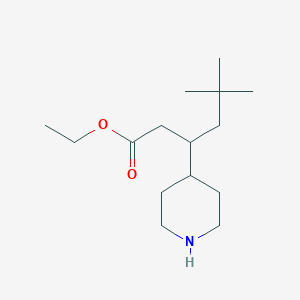
3,5-Dichloro-4-iodopyridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dichloro-4-iodopyridin-2-amine: is a heterocyclic organic compound that belongs to the pyridine family It is characterized by the presence of chlorine and iodine atoms at the 3rd, 5th, and 4th positions of the pyridine ring, respectively
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-4-iodopyridin-2-amine typically involves halogenation reactions. One common method is the halogen exchange reaction, where a precursor pyridine compound undergoes substitution reactions to introduce chlorine and iodine atoms at specific positions. For example, starting with 3,5-dichloropyridine, iodination can be achieved using iodine and a suitable oxidizing agent under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including halogenation and amination reactions. The reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity. The use of advanced techniques like continuous flow reactors can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions: 3,5-Dichloro-4-iodopyridin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .
科学的研究の応用
Chemistry: In chemistry, 3,5-Dichloro-4-iodopyridin-2-amine is used as a building block for the synthesis of more complex molecules. Its unique halogenation pattern makes it a valuable intermediate in organic synthesis .
Biology and Medicine: Its derivatives may exhibit biological activities, such as antimicrobial or anticancer properties .
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity and versatility make it suitable for various industrial applications .
作用機序
The mechanism of action of 3,5-Dichloro-4-iodopyridin-2-amine involves its interaction with molecular targets through its halogen atoms and amine group. The presence of chlorine and iodine atoms allows for multiple pathways of chemical interactions and transformations. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .
類似化合物との比較
3-Amino-4-iodopyridine: Similar in structure but lacks the chlorine atoms.
3-Chloro-4-iodopyridin-2-amine: Similar but with only one chlorine atom.
2-Chloro-3-fluoro-5-iodopyridin-4-amine: Contains fluorine instead of chlorine .
Uniqueness: 3,5-Dichloro-4-iodopyridin-2-amine is unique due to the specific positioning of chlorine and iodine atoms on the pyridine ring. This unique halogenation pattern imparts distinct chemical properties and reactivity, making it a valuable compound for various applications .
特性
分子式 |
C5H3Cl2IN2 |
|---|---|
分子量 |
288.90 g/mol |
IUPAC名 |
3,5-dichloro-4-iodopyridin-2-amine |
InChI |
InChI=1S/C5H3Cl2IN2/c6-2-1-10-5(9)3(7)4(2)8/h1H,(H2,9,10) |
InChIキー |
DANAGNCQMVYEKA-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=C(C(=N1)N)Cl)I)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[3-(3,4-Dichlorophenyl)-1,2,4-oxadiazol-5-yl]butan-1-amine](/img/structure/B13897435.png)
![Sodium;[5-(3-cyanopyrazolo[1,5-a]pyridin-5-yl)-2-methoxypyridin-3-yl]-(2,4-difluorophenyl)sulfonylazanide](/img/structure/B13897441.png)


![(3R,4R,5R)-3,4-bis[(2,4-dichlorophenyl)methoxy]-5-[(2,4-dichlorophenyl)methoxymethyl]-3-vinyl-tetrahydrofuran-2-one](/img/structure/B13897445.png)






![2-thiazol-4-yl-1H-imidazo[4,5-b]pyridine](/img/structure/B13897484.png)

![(7S)-5-azaspiro[2.4]heptan-7-ol;hydrochloride](/img/structure/B13897496.png)
